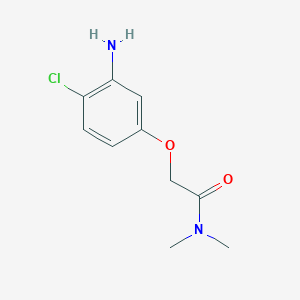
1-(6-(Benzyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Benzyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is part of a more complex molecular structure that includes a pyridine ring substituted with a benzyl(methyl)amino group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Benzyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Benzyl(methyl)amino Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a benzyl(methyl)amino group. This can be achieved through nucleophilic substitution reactions.
Addition of the Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(Benzyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The benzyl(methyl)amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction could lead to various alcohol derivatives.
Applications De Recherche Scientifique
1-(6-(Benzyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(6-(Benzyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-(Benzylamino)-5-methylpyridin-3-yl)propan-1-ol: Similar structure but lacks the methyl group on the amino moiety.
1-(6-(Methylamino)-5-methylpyridin-3-yl)propan-1-ol: Similar structure but lacks the benzyl group on the amino moiety.
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-ol: Similar structure but has two methyl groups on the amino moiety instead of one benzyl and one methyl group.
Uniqueness
1-(6-(Benzyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-ol is unique due to the presence of both benzyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. This combination of substituents may confer specific properties that are not present in the similar compounds listed above.
Propriétés
Formule moléculaire |
C17H22N2O |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
1-[6-[benzyl(methyl)amino]-5-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C17H22N2O/c1-4-16(20)15-10-13(2)17(18-11-15)19(3)12-14-8-6-5-7-9-14/h5-11,16,20H,4,12H2,1-3H3 |
Clé InChI |
XNFGEEPXPVSZLN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CN=C(C(=C1)C)N(C)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


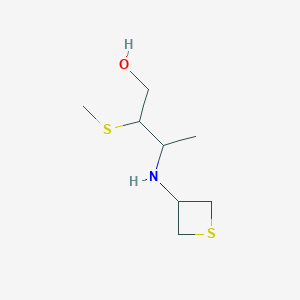
![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
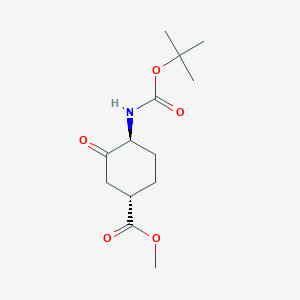
![Benzo[d]isothiazole-7-carbaldehyde](/img/structure/B15229592.png)
![4-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15229597.png)
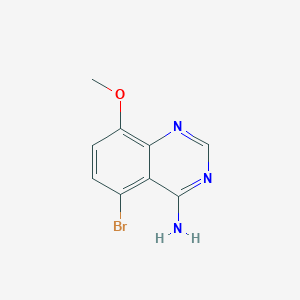


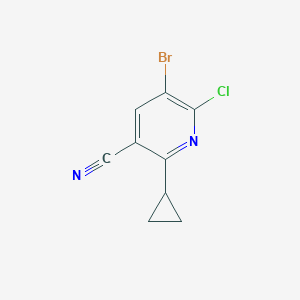
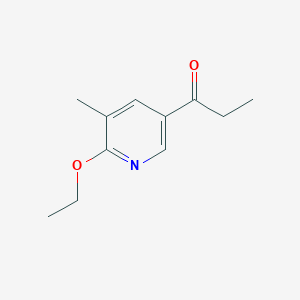
![5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B15229632.png)


